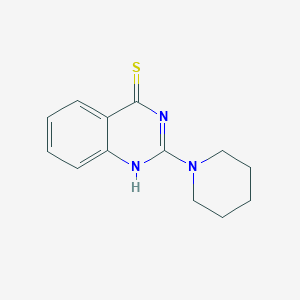

2-(piperidin-1-yl)quinazoline-4(3H)-thione

Description

The Quinazolinone Core as a Privileged Structure in Drug Discovery

In the realm of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The quinazolinone core is widely recognized as such a privileged scaffold. nih.govresearchgate.net This status is attributed to several key characteristics, including its rigid and planar structure, which provides a defined orientation for substituent groups to interact with biological macromolecules. Furthermore, the presence of nitrogen atoms and a carbonyl group allows for a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The quinazolinone scaffold is also synthetically accessible, allowing for the facile introduction of diverse substituents at various positions of the ring system. This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

The quinazolinone motif is not merely a product of synthetic chemistry; it is also found in a variety of natural products, particularly alkaloids isolated from plants and microorganisms. For instance, vasicine and vasicinone, isolated from the plant Adhatoda vasica, are well-known quinazolinone alkaloids with bronchodilatory and uterotonic activities. The natural occurrence of this scaffold has inspired chemists to synthesize a vast library of analogues with a wide spectrum of biological activities.

| Compound Name | Source/Type |

| Vasicine | Natural Product (Alkaloid) |

| Vasicinone | Natural Product (Alkaloid) |

| Methaqualone | Synthetic Analog |

The synthetic versatility of the quinazolinone core has led to the development of numerous clinically used drugs and drug candidates, further cementing its status as a privileged structure in medicinal chemistry.

The history of quinazolinone derivatives in medicine is rich and varied, with early investigations dating back to the mid-20th century. One of the most well-known early examples is methaqualone, a sedative-hypnotic agent that was widely used in the 1960s and 1970s. While its clinical use was discontinued due to its potential for abuse, the discovery of methaqualone spurred further research into the pharmacological potential of the quinazolinone scaffold.

Over the decades, research has revealed that quinazolinone derivatives possess an impressively broad range of biological activities, including:

Anticancer: Many quinazolinone derivatives have shown potent activity against various cancer cell lines. nih.govnih.gov

Antimicrobial: This class of compounds has demonstrated efficacy against a range of bacteria and fungi. nih.govbiomedpharmajournal.org

Anti-inflammatory: Several quinazolinone analogues have been investigated for their anti-inflammatory properties. sapub.org

Anticonvulsant: The central nervous system effects of some quinazolinone derivatives have been explored, leading to the discovery of compounds with anticonvulsant activity.

This remarkable pharmacological versatility underscores the importance of the quinazolinone scaffold as a template for the design of new drugs targeting a multitude of diseases.

Significance of the Quinazoline-4(3H)-thione Moiety in Enhancing Biological Activities

A key structural modification of the quinazolinone scaffold that has garnered significant attention is the replacement of the carbonyl oxygen atom at the 4-position with a sulfur atom, yielding a quinazoline-4(3H)-thione. This thionation has been shown to modulate and, in many cases, enhance the biological activity of the parent compound.

The introduction of the sulfur atom alters the electronic and steric properties of the molecule. The thione group is a better hydrogen bond acceptor and can also participate in different types of interactions with biological targets compared to the carbonyl group. Research has indicated that this structural change can lead to a significant increase in certain biological activities. For example, some studies have reported that quinazoline-4(3H)-thione derivatives exhibit enhanced antimycobacterial activity compared to their quinazolinone counterparts.

Contextualizing the Research Focus: 2-(piperidin-1-yl)quinazoline-4(3H)-thione as a Representative Scaffold

The compound 2-(piperidin-1-yl)quinazoline-4(3H)-thione represents a specific embodiment of the principles discussed above. It combines the privileged quinazoline-4(3H)-thione core with a piperidine (B6355638) ring at the 2-position. The piperidine moiety is a common substituent in medicinal chemistry, known to improve the physicochemical properties of a molecule, such as its solubility and lipophilicity, which can in turn influence its pharmacokinetic profile.

While specific research data on the synthesis and biological evaluation of 2-(piperidin-1-yl)quinazoline-4(3H)-thione is not extensively available in the public domain, its structure suggests a promising area for investigation. The combination of the biologically active quinazoline-4(3H)-thione scaffold with a versatile piperidine substituent makes it a compelling candidate for screening against a variety of biological targets. Further research into this and related compounds could potentially lead to the discovery of novel therapeutic agents with improved efficacy and a favorable pharmacological profile, continuing the legacy of the quinazolinone scaffold as a cornerstone of modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c17-12-10-6-2-3-7-11(10)14-13(15-12)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGRHZTCJOLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 2 Piperidin 1 Yl Quinazoline 4 3h Thione

Density Functional Theory (DFT) Investigations

No published DFT studies were found for 2-(piperidin-1-yl)quinazoline-4(3H)-thione. Consequently, data for the following subsections are unavailable.

Conformational Analysis and Stability Predictions

There is no available research on the conformational analysis or stability predictions for this specific compound using DFT.

Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Energy Gap)

Information regarding the HOMO/LUMO energies, energy gap, and other electronic properties or reactivity descriptors for 2-(piperidin-1-yl)quinazoline-4(3H)-thione is not present in the located literature.

Mechanistic Insights into Synthetic Pathways and Regioselectivity

No DFT studies detailing the synthetic pathways or regioselectivity for the formation of 2-(piperidin-1-yl)quinazoline-4(3H)-thione were identified.

Correlation of DFT Parameters with Observed Biological Activities

As there are no published DFT parameters or specific biological activity data for this compound, no correlations can be presented.

Molecular Docking and Dynamics Simulations

No molecular docking or molecular dynamics simulation studies specifically targeting 2-(piperidin-1-yl)quinazoline-4(3H)-thione were found in the searched literature.

Prediction of Binding Modes within Enzyme Active Sites

There is no available research predicting the binding modes of 2-(piperidin-1-yl)quinazoline-4(3H)-thione within any enzyme active sites.

Identification of Key Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

No studies detailing the specific hydrogen bonds, hydrophobic interactions, or other key ligand-protein interactions between 2-(piperidin-1-yl)quinazoline-4(3H)-thione and any protein targets were found.

Simulation of Molecular Dynamics for Binding Stability and Conformational Changes

No molecular dynamics simulation studies have been published that analyze the binding stability or conformational changes of 2-(piperidin-1-yl)quinazoline-4(3H)-thione within a protein's active site.

Future Directions and Therapeutic Potential of 2 Piperidin 1 Yl Quinazoline 4 3h Thione

Optimization of 2-(piperidin-1-yl)quinazoline-4(3H)-thione as a Lead Compound for Drug Discovery

Assuming initial screening identifies a biological activity of interest for 2-(piperidin-1-yl)quinazoline-4(3H)-thione, the subsequent step would be a comprehensive lead optimization campaign. This process would aim to enhance its desirable properties while minimizing any unfavorable ones.

Strategies for Enhancing Potency and Selectivity

To improve the efficacy and specificity of the lead compound, several established medicinal chemistry strategies would be employed.

Modification of the Piperidine (B6355638) Ring: Substituents could be introduced at various positions of the piperidine moiety. For instance, adding small alkyl or polar groups could probe for additional binding interactions within a target's active site, potentially increasing potency. The placement of these groups would be guided by the initial structure-activity relationship (SAR) data.

Substitution on the Quinazoline (B50416) Core: The benzene (B151609) ring of the quinazoline nucleus offers multiple positions (e.g., 5, 6, 7, and 8) for substitution. Introducing electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can modulate the electronic properties of the entire molecule, which can influence binding affinity and pharmacokinetic properties. For example, studies on other quinazoline series have shown that substitution at the 7-position can significantly impact activity against certain kinases.

Design of Novel Analogs based on Current SAR Data

The initial optimization efforts would generate crucial SAR data, forming the basis for the rational design of new, more refined analogs.

Scaffold Hopping: If the quinazoline core proves to have limitations (e.g., poor metabolic stability), scaffold hopping could be employed. This involves replacing the central quinazoline structure with other bicyclic heteroaromatics that maintain the key spatial arrangement of the pharmacophoric groups (the piperidine ring and the thione).

Fragment-Based Growth: Should the binding mode of the compound be determined (e.g., through X-ray crystallography), a fragment-based approach could be used. This would involve identifying unoccupied pockets in the target's binding site and designing extensions from the lead compound to engage with these pockets, thereby increasing affinity.

A hypothetical SAR study might yield data similar to the table below, which is illustrative of the kind of information that would be generated.

| Compound ID | R1 (Quinazoline Ring) | R2 (Piperidine Ring) | Target Activity (IC₅₀, nM) |

| Lead | H | H | 500 |

| Analog 1 | 7-Cl | H | 150 |

| Analog 2 | H | 4-OH | 300 |

| Analog 3 | 7-Cl | 4-OH | 50 |

| Analog 4 | 7-OCH₃ | H | 400 |

This is a hypothetical data table for illustrative purposes.

Exploration of New Therapeutic Applications Beyond Established Activities

The quinazoline scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. While initial screening might identify one primary activity, it would be prudent to screen 2-(piperidin-1-yl)quinazoline-4(3H)-thione and its optimized analogs against a broad panel of biological targets.

Kinase Inhibition: Many quinazoline-based drugs are kinase inhibitors (e.g., Gefitinib, Erlotinib). The compound and its derivatives should be tested against a comprehensive panel of kinases to identify potential applications in oncology or inflammatory diseases.

Antiviral Research: Certain 2-aminoquinazolin-4-(3H)-one derivatives have shown potent antiviral effects, for instance, against SARS-CoV-2. This suggests that the 2-aminoquinazoline scaffold is a promising starting point for antiviral drug discovery, and the thione analog should be investigated in this context.

Central Nervous System (CNS) Targets: The lipophilic nature of the piperidine ring might facilitate blood-brain barrier penetration. Therefore, screening against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, could uncover novel therapeutic avenues for neurological or psychiatric disorders.

Integration of Advanced Computational and Synthetic Methodologies in Future Research

Modern drug discovery heavily relies on the synergy between computational and synthetic chemistry to accelerate the design-make-test-analyze cycle.

Computational Chemistry:

Molecular Docking: If a biological target is identified, molecular docking studies would be used to predict the binding mode of 2-(piperidin-1-yl)quinazoline-4(3H)-thione. This information is invaluable for guiding the rational design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity. These models can then predict the activity of virtual compounds before they are synthesized.

ADMET Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.

Advanced Synthetic Methodologies:

High-Throughput Synthesis: To rapidly explore the SAR, parallel synthesis techniques could be employed to create a large library of analogs efficiently.

Microwave-Assisted Synthesis: Microwave reactors can often reduce reaction times from hours to minutes and improve yields, accelerating the synthesis of new compounds.

Green Chemistry Approaches: Future synthetic routes would aim to be more environmentally friendly, for example, by using greener solvents and catalyst systems, which is an increasingly important consideration in pharmaceutical development.

Q & A

Q. What are the established synthetic routes for 2-(piperidin-1-yl)quinazoline-4(3H)-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization or aza-Wittig reactions. For example:

- Cyclization : Reacting 2-chloromethylquinazoline-4(3H)-one with thiol-containing precursors (e.g., pyridine-2(1H)-thiones) under reflux in ethanol yields fused quinazoline-thione derivatives .

- Aza-Wittig Reaction : Using PEG-supported carbodiimides, secondary amines (e.g., piperidine) react with isocyanates to form the quinazolinone core, followed by thiolation .

- Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and base selection (e.g., NaOEt) significantly impact purity and yield.

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 12h | 65–75 | |

| Aza-Wittig | PEG-carbodiimide, THF, 24h | 70–85 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperidinyl and thione moieties. For example, the thione sulfur causes deshielding of adjacent protons (δ 3.5–4.5 ppm for piperidinyl CH) .

- IR Spectroscopy : The C=S stretch appears at 1150–1250 cm, distinct from C=O bands .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details, such as planarity of the quinazoline ring and piperidine chair conformation .

Q. What preliminary biological activities have been reported for quinazoline-4(3H)-thione derivatives?

- Methodological Answer :

- Enzyme Inhibition : Thione-containing heterocycles (e.g., thiazolo-pyridines) show phosphoinositide 3-kinase (PI3K) inhibition (IC < 1 μM) via sulfur-mediated hydrogen bonding .

- Antimicrobial Activity : Structural analogs exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria, attributed to thione-metal ion chelation .

- Cytotoxicity : Quinazoline-thiones with lipophilic substituents (e.g., aryl groups) demonstrate selective activity against cancer cell lines (e.g., HepG2, IC = 10–25 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Modify the piperidinyl group (e.g., N-alkylation) or quinazoline C2/C6 positions to alter lipophilicity and target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as thione sulfur with catalytic lysine residues in kinases .

- Bioisosteric Replacement : Replace the thione group with oxo or selenone moieties to assess potency changes .

Table 2 : SAR Trends for Antimicrobial Activity

| Substituent Position | Modification | MIC (μg/mL) | Reference |

|---|---|---|---|

| C2 (Piperidinyl) | N-Methylation | 4 → 8 | |

| C6 (Quinazoline) | Methoxy group | 2 → 16 |

Q. What computational methods resolve contradictory data in reaction mechanisms or biological targets?

- Methodological Answer :

- DFT Calculations : Analyze transition states for cyclization reactions to explain discrepancies in regioselectivity (e.g., thione vs. oxo product ratios) .

- Molecular Dynamics (MD) : Simulate protein-ligand interactions over 100 ns to validate conflicting binding affinities reported in enzyme assays .

- Meta-Analysis : Compare crystallographic data (e.g., CSD entries) with synthetic yields to identify steric or electronic outliers .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the piperidinyl nitrogen to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to improve plasma half-life .

- Co-crystallization : Co-formulate with succinic acid to stabilize the thione tautomer and enhance dissolution rates .

Q. Are there synergistic effects when combined with other pharmacophores (e.g., triazoles or benzothiazoles)?

- Methodological Answer :

- Hybrid Molecules : Fuse the quinazoline-thione core with triazole rings (e.g., via Click chemistry) to target multiple pathways (e.g., kinase and protease inhibition) .

- Combination Therapy : Co-administer with fluconazole to reduce fungal biofilm viability by 90% compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.